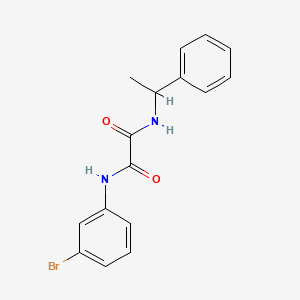![molecular formula C28H24N2O6 B4927353 1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, commonly known as NP-PA-Na, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is a derivative of phenoxyacetic acid and naphthalene, and its unique structure has made it a useful tool in studying biological processes and mechanisms.
Mécanisme D'action
The mechanism of action of NP-PA-Na involves its ability to bind to proteins and enzymes through its propionylamino group, which forms hydrogen bonds with the amino acid residues of the target molecules. The nitrophenyl group acts as a fluorophore, allowing for the detection and imaging of the bound molecules.
Biochemical and Physiological Effects
NP-PA-Na has been shown to have minimal effects on the biochemical and physiological processes of cells and organisms. It does not interfere with cell viability or proliferation and has no significant toxic effects. This makes it a safe and reliable tool for studying biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NP-PA-Na in lab experiments include its high selectivity and sensitivity for binding to proteins and enzymes, its ability to detect and image target molecules with high resolution, and its minimal effects on cellular processes. However, the limitations of using NP-PA-Na include its high cost and the need for specialized equipment for its detection and imaging.
Orientations Futures
There are several future directions for the use of NP-PA-Na in scientific research. One potential application is in the development of new diagnostic tools for detecting and imaging diseases such as cancer. NP-PA-Na could also be used in the study of protein-protein interactions and the development of new drugs that target specific proteins and enzymes. Additionally, NP-PA-Na could be modified to improve its selectivity and sensitivity for binding to target molecules, making it an even more valuable tool for studying biological processes.
Méthodes De Synthèse
The synthesis of NP-PA-Na involves several steps, starting with the reaction of 2-naphthol with phenoxyacetic acid in the presence of a dehydrating agent. The resulting compound is then reacted with propionyl chloride to form the propionyl derivative. Finally, the nitro group is introduced by reacting the propionyl derivative with nitric acid. The resulting product is purified and obtained as a yellow powder.
Applications De Recherche Scientifique
NP-PA-Na has been widely used in scientific research as a fluorescent probe for detecting and imaging proteins and enzymes. It has been shown to selectively bind to proteins and enzymes with high affinity, making it a valuable tool for studying their functions and interactions. Additionally, NP-PA-Na has been used in studying the mechanisms of various biological processes, including cell signaling and apoptosis.
Propriétés
IUPAC Name |
[1-[(3-nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-25(31)29-28(20-10-8-11-21(17-20)30(33)34)27-23-14-7-6-9-19(23)15-16-24(27)36-26(32)18-35-22-12-4-3-5-13-22/h3-17,28H,2,18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJHFZXNIRMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4927274.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)

![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)

![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)